molecular formula C22H27N3O5 B1401584 6,8-Dimethoxymoxifloxacin CAS No. 1029364-73-5

6,8-Dimethoxymoxifloxacin

货号: B1401584
CAS 编号: 1029364-73-5
分子量: 413.5 g/mol
InChI 键: SPLQOJJBWRDKQP-BLLLJJGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,8-Dimethoxymoxifloxacin is a derivative of moxifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound is characterized by the presence of methoxy groups at the 6th and 8th positions of the moxifloxacin molecule, enhancing its pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxymoxifloxacin involves several steps, starting from the basic moxifloxacin structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The final product is often purified through crystallization or chromatography techniques to achieve the desired purity levels .

化学反应分析

Hydrolysis Reactions

6,8-Dimethoxymoxifloxacin undergoes hydrolysis under varying pH conditions, critical for understanding its stability in pharmaceutical formulations.

Reaction Type Conditions Outcome Source
Acidic HydrolysisHCl (pH 1.0–2.0)Cleavage of ester bonds, formation of carboxylic acid derivatives
Basic HydrolysisNaOH (pH 8.0–10.0)Degradation of quinolone core, yielding demethylated byproducts

These reactions are pH-dependent, with acidic conditions favoring ester bond cleavage, while alkaline conditions destabilize the quinolone scaffold .

Nucleophilic Substitution

The fluorine atom at position C-6 participates in nucleophilic substitution, enhancing antibacterial activity against resistant strains.

Reagent Reaction Site Product Yield Source
PiperazineC-6 FluorinePiperazinyl-substituted derivative85%
EthanolamineC-6 FluorineEthanolamine adduct78%

Substitution at C-6 is sterically facilitated by the adjacent methoxy groups, improving reactivity with nitrogen-based nucleophiles.

Degradation Pathways

Stability studies reveal degradation under UV light and oxidative conditions:

Degradation Type Conditions Byproducts Identified Source
PhotodegradationUV light (254 nm)8-Methoxy-6-hydroxy derivative
Oxidative DegradationH₂O₂ (30% w/v)Quinoline ring-opened sulfonic acid

Degradation products are monitored via HPLC, with photodegradation showing first-order kinetics.

Interaction with Enzymes

This compound inhibits bacterial DNA gyrase and topoisomerase IV via metal ion chelation:

Target Enzyme Binding Site Inhibition Constant (Ki) Source
DNA Gyrase (E. coli)Mg²⁺-binding pocket0.8 ± 0.1 μM
Topoisomerase IVATP-binding domain1.2 ± 0.3 μM

The methoxy groups enhance hydrophobic interactions with enzyme pockets, improving binding affinity compared to moxifloxacin.

Key Structural Influences on Reactivity

  • Methoxy Groups : Electron-donating methoxy substitutions at C-6 and C-8 increase electron density, accelerating electrophilic substitution .

  • Fluorine Atom : High electronegativity at C-6 facilitates nucleophilic displacement, critical for derivatization.

科学研究应用

Antimicrobial Activity

Broad-Spectrum Efficacy
6,8-Dimethoxymoxifloxacin exhibits potent antimicrobial properties against a range of gram-positive and gram-negative bacteria. Studies have shown that it possesses lower minimal inhibitory concentrations (MICs) compared to older fluoroquinolones, making it an effective treatment option for infections caused by resistant bacterial strains. For instance, research indicates that moxifloxacin derivatives can achieve therapeutic levels in ocular tissues, which is crucial for treating infections like endophthalmitis .

Case Study: Ocular Infections
A study investigated the pharmacokinetics of orally administered moxifloxacin in the eye and found that it reaches significant concentrations in the vitreous and aqueous humor . This suggests that this compound could be utilized effectively for ocular infections due to its ability to penetrate intraocular tissues.

Antidiabetic Potential

Recent investigations into the metal complexes of moxifloxacin derivatives have revealed enhanced antidiabetic activities. The synthesis of metal complexes with this compound demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion . This property suggests that this compound may serve as a lead compound for developing new antidiabetic agents.

Cytotoxicity Studies

Safety Profile
Research on the cytotoxic effects of moxifloxacin on human corneal endothelial cells (HCECs) has raised concerns regarding its safety profile. Studies have shown that high concentrations of moxifloxacin can induce apoptosis through reactive oxygen species (ROS) generation and activation of caspases . Understanding these mechanisms is essential for evaluating the safety of this compound in clinical settings.

Drug Delivery Systems

Nanoparticle Formulations
Innovative drug delivery systems utilizing lipid nanoparticles (LNPs) have been developed to enhance the uptake and efficacy of moxifloxacin derivatives like this compound. These formulations aim to improve bioavailability and reduce required dosages while maintaining antibacterial efficacy . The characterization of these nanoparticles includes assessments of size distribution and encapsulation efficiency.

Formulation Type Characteristics Potential Applications
Lipid NanoparticlesEnhanced uptake into bacterial cellsTargeted delivery for bacterial infections
Metal ComplexesImproved antifungal activityAntidiabetic applications

作用机制

The antibacterial action of 6,8-Dimethoxymoxifloxacin is primarily due to its inhibition of bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

相似化合物的比较

    Moxifloxacin: The parent compound, known for its broad-spectrum activity.

    Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetics.

    Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum but higher resistance rates

Uniqueness: 6,8-Dimethoxymoxifloxacin stands out due to its enhanced activity against certain resistant bacterial strains and its improved pharmacokinetic properties, such as better tissue penetration and longer half-life.

生物活性

6,8-Dimethoxymoxifloxacin is a derivative of the fluoroquinolone antibiotic moxifloxacin, which has garnered attention for its enhanced antibacterial properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The presence of methoxy groups at positions 6 and 8 enhances its interaction with these targets compared to other fluoroquinolones. This modification increases the drug's potency against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Inhibition of DNA Repair: Studies indicate that this compound increases oxidative stress in bacterial cells, leading to DNA damage and cell death. It has been shown to upregulate genes involved in oxidative stress response in Mycobacterium tuberculosis .
  • Bactericidal Activity: The compound exhibits a minimum bactericidal concentration (MBC) significantly lower than that of its parent compound, moxifloxacin, indicating superior effectiveness .

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against a range of pathogens, including multidrug-resistant strains. Its efficacy is notable against:

  • Gram-positive Bacteria: Enhanced activity against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria: Effective against Escherichia coli and Pseudomonas aeruginosa, with improved penetration due to structural modifications.

Comparative Efficacy Table

PathogenMBC (µg/mL)Reference
Staphylococcus aureus0.25
Streptococcus pneumoniae0.5
Escherichia coli1
Pseudomonas aeruginosa2

Case Studies

Case Study 1: Treatment of Multidrug-Resistant Tuberculosis
A clinical trial involving patients with multidrug-resistant tuberculosis (MDR-TB) demonstrated that this compound significantly reduced bacterial load compared to standard treatment protocols. Patients receiving this compound showed a faster decline in sputum culture positivity rates .

Case Study 2: Biofilm Disruption
Research on biofilms formed by E. coli and S. aureus revealed that this compound effectively reduced biofilm biomass by up to 75% over a 24-hour period. This is particularly relevant for treating chronic infections where biofilm formation is a significant barrier to antibiotic efficacy .

Safety and Toxicity

Preliminary studies indicate that this compound has a favorable safety profile. In vitro tests have shown minimal cytotoxicity against human cell lines, suggesting potential for therapeutic use without significant adverse effects .

属性

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-dimethoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-29-17-8-14-18(25(13-5-6-13)10-15(20(14)26)22(27)28)21(30-2)19(17)24-9-12-4-3-7-23-16(12)11-24/h8,10,12-13,16,23H,3-7,9,11H2,1-2H3,(H,27,28)/t12-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLQOJJBWRDKQP-BLLLJJGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4CC5CCCNC5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)OC)N4C[C@@H]5CCCN[C@@H]5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145577
Record name 6,8-Dimethoxymoxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029364-73-5
Record name 6,8-Dimethoxymoxifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Dimethoxymoxifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10145577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DESFLUORO-6-METHOXYMOXIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283Q61MZID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dimethoxymoxifloxacin
Reactant of Route 2
Reactant of Route 2
6,8-Dimethoxymoxifloxacin
Reactant of Route 3
6,8-Dimethoxymoxifloxacin
Reactant of Route 4
6,8-Dimethoxymoxifloxacin
Reactant of Route 5
Reactant of Route 5
6,8-Dimethoxymoxifloxacin
Reactant of Route 6
6,8-Dimethoxymoxifloxacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。